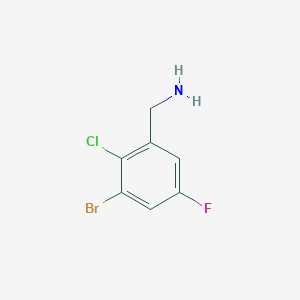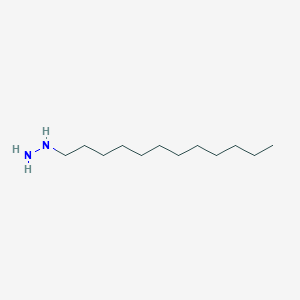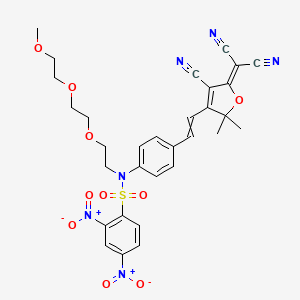![molecular formula C20H22O3 B12437575 3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)
3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3Z)-3-(1-hydroxy-2-methylpropylidene)-11-isopropyl-6-methyl-2-oxatricyclo[7310?,(1)(3)]trideca-1(13),4,6,8,10-pentaen-12-one” is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(3Z)-3-(1-hydroxy-2-methylpropylidene)-11-isopropyl-6-methyl-2-oxatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),4,6,8,10-pentaen-12-one” typically involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Functional Group Transformations: Introduction of hydroxy, isopropyl, and methyl groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new materials.
Biology
In biological research, the compound could be investigated for its potential biological activity. Studies may focus on its interactions with enzymes or receptors.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals or materials. Its unique properties could be leveraged in various manufacturing processes.
作用機序
The mechanism of action of “(3Z)-3-(1-hydroxy-2-methylpropylidene)-11-isopropyl-6-methyl-2-oxatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),4,6,8,10-pentaen-12-one” involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
(3Z)-3-(1-hydroxy-2-methylpropylidene)-11-isopropyl-6-methyl-2-oxatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),4,6,8,10-pentaen-12-one: A similar compound with slight variations in its structure.
(3Z)-3-(1-hydroxy-2-methylpropylidene)-11-isopropyl-6-methyl-2-oxatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),4,6,8,10-pentaen-12-one: Another similar compound with different substituents.
Uniqueness
The uniqueness of “(3Z)-3-(1-hydroxy-2-methylpropylidene)-11-isopropyl-6-methyl-2-oxatricyclo[7310?,(1)(3)]trideca-1(13),4,6,8,10-pentaen-12-one” lies in its specific arrangement of functional groups and its tricyclic core structure
特性
IUPAC Name |
3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYKWVCBJEWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)

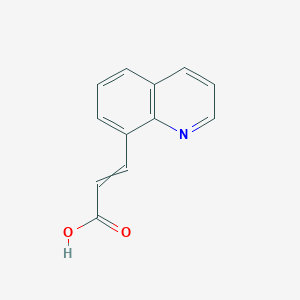
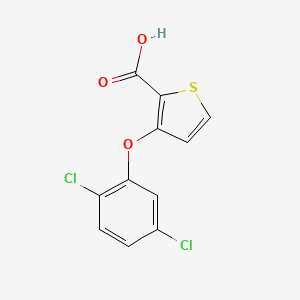

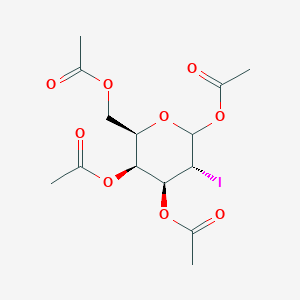
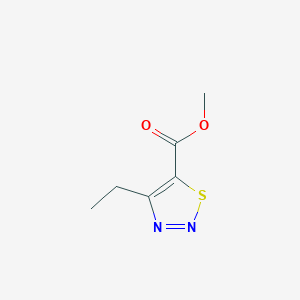

![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
